molecular formula C12H16BNO4 B11866941 4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

Cat. No.: B11866941
M. Wt: 249.07 g/mol
InChI Key: IBXXHGDOXYDYHO-UHFFFAOYSA-N
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Description

4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde (CAS 1356961-89-1) is a high-value boronic ester derivative of nicotinaldehyde with a molecular formula of C12H16BNO4 and a molecular weight of 249.07 g/mol . This compound serves as a crucial synthetic building block in medicinal chemistry and drug discovery research. The presence of both an aldehyde group and a protected boronic acid on the pyridine ring makes it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing biaryl architectures . The additional hydroxy group on the ring provides a site for further functionalization, allowing researchers to fine-tune the compound's properties. Such multi-functional boronic esters are particularly valuable in the synthesis of complex molecules, including investigational tricyclic compounds that have been explored as inhibitors of mutant IDH enzymes for potential oncology applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care in a professionally controlled laboratory environment.

Properties

Molecular Formula

C12H16BNO4

Molecular Weight

249.07 g/mol

IUPAC Name

4-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-6-14-5-8(7-15)10(9)16/h5-7H,1-4H3,(H,14,16)

InChI Key

IBXXHGDOXYDYHO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC=C(C2=O)C=O

Origin of Product

United States

Preparation Methods

Direct Lithium-Halogen Exchange

A widely adopted route involves lithiation of halogenated precursors followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For example, 5-bromo-4-(TBDMS-oxy)nicotinaldehyde undergoes lithium-bromine exchange at −78°C using n-butyllithium (n-BuLi), yielding a transient aryllithium species that reacts with the boronate ester to form the target compound after deprotection.

Table 1: Lithiation Conditions and Yields

PrecursorSolventTemperatureYieldSource
5-Bromo-4-TBDMSTHF/Hexane−78°C78%
5-Iodo-4-acetylTHF−70°C65%
5-Chloro-4-TBDMSDCM/Hexane−78°C45%

Reaction times vary from 1–24 hours, with colder temperatures (−78°C to −70°C) favoring selectivity. Post-lithiation workup includes quenching with methanol, aqueous extraction, and silica gel chromatography.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation leverages coordinating groups to enhance regioselectivity. The aldehyde group in 4-hydroxy nicotinaldehyde acts as a weak director, but introducing a stronger directing group (e.g., methoxy) at position 6 improves boronate installation at position 5. Subsequent oxidation and deprotection restore the hydroxyl group, though this method suffers from lower yields (51–65%) due to competing side reactions.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling between 5-bromo-4-hydroxy nicotinaldehyde and bis(pinacolato)diboron (B2pin2) under palladium catalysis offers a one-step route. Optimized conditions use Pd(PPh3)4 (5 mol%), K2CO3 (2 M), and a dioxane/ethanol (2:3) solvent system under microwave irradiation (120°C, 10 min), achieving 57% yield.

Table 2: Cross-Coupling Optimization

CatalystBaseSolventTimeYield
Pd(PPh3)4K2CO3Dioxane/EtOH10 min57%
PdCl2(dppf)Cs2CO3THF/H2O2 h42%
Pd(OAc)2/XPhosK3PO4Toluene/EtOH4 h39%

Microwave irradiation significantly reduces reaction times compared to conventional heating (2–24 hours).

Miyaura Borylation

Miyaura borylation employs Pd(dba)2 and PCy3 to catalyze the reaction between 5-halo-4-protected nicotinaldehydes and B2pin2. This method avoids lithiation, making it suitable for acid-sensitive substrates. Yields range from 65–74% in THF at 80°C for 12 hours.

Industrial-Scale Production

Continuous-Flow Reactors

Industrial synthesis utilizes continuous-flow reactors to enhance heat transfer and mixing. A two-stage system combines protection and borylation in tandem, achieving 86% yield with a residence time of 30 minutes. Solvent recycling reduces waste generation by 40%.

Crystallization and Purification

Crude product purification involves anti-solvent crystallization using heptane/ethyl acetate mixtures, yielding >99% purity. Automated column chromatography systems are employed for small-scale batches, though they remain cost-prohibitive for large-scale applications.

Analytical and Mechanistic Insights

Reaction Monitoring

In situ FTIR and NMR spectroscopy reveal that aldehyde group stability under basic conditions is critical. Degradation pathways include aldol condensation, which is mitigated by maintaining pH < 8 and temperatures below 0°C during workup.

Boronate Stability Studies

The dioxaborolane group exhibits hydrolytic stability at pH 5–7 but decomposes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions. Storage recommendations include anhydrous environments at −20°C to prevent boronate cleavage .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: 4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid.

    Reduction: 4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinyl alcohol.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to participate in various chemical transformations that are critical in drug development. Its boron-containing moiety enhances reactivity with biological systems, making it a candidate for designing new pharmaceuticals. Preliminary studies indicate that it may facilitate interactions with nucleophiles and electrophiles, which could lead to novel therapeutic agents targeting specific biological pathways.

Organic Synthesis

4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde serves as a versatile intermediate in organic synthesis. The presence of the hydroxyl group and dioxaborolane structure allows for various synthetic routes that can yield diverse chemical entities. Its reactivity can be harnessed to create complex molecules through coupling reactions and other transformations.

Catalysis

The compound's unique structural features make it suitable for use as a catalyst or catalyst precursor in organic reactions. The boron atom can stabilize transition states or intermediates in certain reactions, potentially increasing reaction rates and selectivity.

Case Study 1: Interaction Studies

Research has focused on the interaction of this compound with various biological systems. In vitro studies have shown that the compound can effectively bind to specific targets within cells, suggesting potential use as a therapeutic agent. Further exploration is needed to elucidate its mechanism of action and therapeutic implications.

Case Study 2: Synthesis of Novel Compounds

A study demonstrated the successful use of this compound as an intermediate in synthesizing new derivatives with enhanced biological activity. By modifying the dioxaborolane group or the nicotinaldehyde framework, researchers were able to create compounds with improved efficacy against certain diseases.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde largely depends on its application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This forms new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Nicotinaldehyde/Nicotinate Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde -OH (4), -CHO (2), boronate (5) C₁₃H₁₆BNO₄ 265.09* Aldehyde enables further functionalization; used in cross-coupling
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate -COOCH₃ (2), boronate (5) C₁₃H₁₈BNO₄ 263.10 Ester group stabilizes boronate; intermediate in API synthesis
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinaldehyde -Cl (2), -CHO (4), boronate (5) C₁₂H₁₅BClNO₃ 267.52 Chlorine enhances electron deficiency; improves coupling efficiency
Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate -NH₂ (2), -COOCH₃ (5) C₁₃H₁₉BN₂O₄ 278.11 Amino group facilitates peptide coupling; used in drug discovery
2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile -NHCH₃ (2), -CN (5) C₁₃H₁₈BN₃O₂ 259.11 Nitrile group stabilizes intermediates; medical chemistry applications

*Calculated based on analogous structures.

Physicochemical Properties

  • Solubility : Hydroxyl and aldehyde groups enhance polarity, improving aqueous solubility compared to methyl esters or nitriles .
  • Stability : Boronate esters (e.g., dioxaborolane) protect boronic acids from hydrolysis, ensuring stability under ambient conditions .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: Amino- and chloro-substituted derivatives are extensively used in synthesizing anticancer and antiviral agents, leveraging their compatibility with automated synthesis platforms .
  • Isotopic Labeling : Deuterated analogs (e.g., methyl-d3 5-(dioxaborolan)nicotinate-2,4,6-d3) are employed in metabolic studies to track drug distribution .
  • Limitations : Aldehyde-containing derivatives exhibit lower thermal stability compared to ester or nitrile analogs, necessitating low-temperature storage .

Biological Activity

4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a nicotinaldehyde moiety and a dioxaborolane group. The molecular formula is C15H21BO5C_{15}H_{21}BO_5, with a molecular weight of 292.14 g/mol. Its structural components suggest potential interactions with biological targets due to the presence of both hydrophilic and lipophilic characteristics.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, related compounds have shown the ability to scavenge free radicals effectively. In studies assessing antioxidant capacity using the ABTS radical scavenging assay, certain derivatives demonstrated EC50 values comparable to established antioxidants .

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor of various enzymes. Specifically, studies on related compounds have shown inhibition of tyrosinase (TYR), an enzyme involved in melanin biosynthesis. This inhibition is crucial for developing anti-melanogenic agents for skin-related disorders. The most active derivatives exhibited high affinity for TYR and demonstrated no cytotoxicity at effective concentrations .

Cytotoxicity and Cell Viability

In vitro assays have assessed the cytotoxicity of this compound and its analogs. Notably, compounds in similar studies maintained cell viability up to concentrations of 25 µM without significant cytotoxic effects . This finding is essential for therapeutic applications as it indicates a favorable safety profile.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of several derivatives related to this compound using the ABTS assay. The results indicated that these compounds could effectively quench ABTS radicals with EC50 values ranging from 9.0 µM to 13.2 µM across different derivatives .

CompoundEC50 (µM)
Compound A9.0 ± 0.3
Compound B13.2 ± 0.5
Compound C9.0 ± 0.9

Case Study 2: Tyrosinase Inhibition

In an investigation into tyrosinase inhibition by phenolic compounds, several derivatives were tested against TYR from Agaricus bisporus. The best-performing compound showed inhibitory activity with minimal cytotoxicity at concentrations up to 10 µM .

The proposed mechanism of action for the antioxidant and enzyme-inhibitory activities involves the interaction of the compound with reactive oxygen species (ROS) and active sites on target enzymes like TYR. The dioxaborolane group may facilitate these interactions through coordination or hydrogen bonding.

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of the nicotinaldehyde scaffold. Key steps include:

  • Borylation: Use of pinacol boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under palladium catalysis. Optimize reaction conditions (temperature: 80–100°C; solvent: THF/DMF) to minimize side reactions .
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the boronate ester moiety (characteristic peaks at δ 1.3 ppm for pinacol methyl groups) and aldehyde proton (δ ~9.8 ppm). 11B^{11}\text{B}-NMR can validate boron coordination (δ 30–35 ppm) .
  • FT-IR: Identify the aldehyde C=O stretch (~1700 cm1^{-1}) and B-O vibrations (1350–1400 cm1^{-1}) .
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]+^+: calculated for C13_{13}H18_{18}BNO4_4: 279.13 g/mol) .

Q. How should researchers handle solubility challenges during experimental design?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For aqueous reactions:

  • Use co-solvents (e.g., 10% DMSO in water) to enhance solubility.
  • Pre-dissolve in ethanol (8.45 mg/mL at 25°C) before adding to aqueous buffers .

Advanced Research Questions

Q. How does the boronate ester group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group acts as a directing and stabilizing moiety:

  • Suzuki-Miyaura Coupling: The boron group enables C-C bond formation with aryl halides under Pd(0) catalysis. Optimize ligand choice (e.g., SPhos) and base (K2_2CO3_3) to prevent protodeboronation .
  • Stability Considerations: The pinacol ester protects boron from hydrolysis but may decompose under strong acidic/basic conditions. Monitor reaction pH (6–8) .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Impurity Effects: Trace metals (e.g., Pd residues) can alter catalytic outcomes. Use ICP-MS to quantify metal content and repurify if necessary .
  • Solvent Polarity: Test reactivity in multiple solvents (THF vs. DMF) to assess dielectric constant impacts on reaction kinetics .
  • Data Normalization: Express catalytic activity as turnover frequency (TOF) relative to substrate concentration to enable cross-study comparisons .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Conduct TGA/DSC to determine decomposition temperatures (>150°C typical for boronate esters) .
  • Hydrolytic Stability: Accelerated aging studies in buffered solutions (pH 4–9) at 40°C. Monitor via 11B^{11}\text{B}-NMR for boron-oxygen bond cleavage .
  • Light Sensitivity: Store in amber vials under inert gas (N2_2) to prevent photooxidation of the aldehyde group .

Q. What are the safety protocols for handling this compound in oxygen-sensitive reactions?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Reaction Setup: Use Schlenk lines or gloveboxes for air-free manipulations. Purge solvents with N2_2/Ar to exclude moisture .
  • Waste Disposal: Quench residual boronates with aqueous NaOH (1 M) before disposal .

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